molecular formula C14H15ClN2O3 B12908358 2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide CAS No. 63630-16-0

2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B12908358
CAS No.: 63630-16-0
M. Wt: 294.73 g/mol
InChI Key: OZEGUWPVRRGSJP-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetamide group attached to a pyrrolidine ring, which is further substituted with phenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding oxo derivatives .

Scientific Research Applications

2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide (CID 71372325) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H15ClN2O3C_{14}H_{15}ClN_2O_3 and features a chloro group attached to a pyrrolidine ring with two carbonyl functionalities. This structure suggests potential reactivity that could be harnessed for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the chloroacetyl group in related pyrrole derivatives has been associated with enhanced biological activity against various pathogens. For instance, studies have shown that chloroacetylated compounds can inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls and interference with protein synthesis .

Anticancer Activity

Preliminary studies on related compounds suggest potential anticancer properties. For example, derivatives of pyrrolidine have been reported to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane permeability. The specific mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, causing destabilization.
  • ROS Generation : The compound may induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of structurally related compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with chloroacetyl modifications exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial effects compared to control groups .

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives similar to this compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .

Data Table: Biological Activities Comparison

Compound NameActivity TypeMIC (µg/mL)IC50 (µM)Reference
Chloroacetyl derivative AAntibacterial20-
Chloroacetyl derivative BAnticancer-5
2-Chloro-N-(1,4-dimethyl...)Potential Anticancer-TBD

Properties

CAS No.

63630-16-0

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

2-chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C14H15ClN2O3/c1-14(9-6-4-3-5-7-9)11(16-10(18)8-15)12(19)17(2)13(14)20/h3-7,11H,8H2,1-2H3,(H,16,18)

InChI Key

OZEGUWPVRRGSJP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N(C1=O)C)NC(=O)CCl)C2=CC=CC=C2

Origin of Product

United States

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